molecular formula C27H32N6O2S B11428025 2-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

2-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

Cat. No.: B11428025
M. Wt: 504.6 g/mol
InChI Key: PBKBUHHHLHIHEJ-UHFFFAOYSA-N
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Description

2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE is a complex organic compound that features a quinoxaline core substituted with a piperazine ring and a pyrazole ring The tert-butylbenzenesulfonyl group attached to the piperazine ring adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding quinoxaline N-oxide.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound can be used as a probe to study various biological processes.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The quinoxaline core can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE
  • 2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE

Uniqueness

The presence of the tert-butyl group in 2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE provides steric hindrance, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that lack this bulky group.

Properties

Molecular Formula

C27H32N6O2S

Molecular Weight

504.6 g/mol

IUPAC Name

2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)quinoxaline

InChI

InChI=1S/C27H32N6O2S/c1-19-18-20(2)33(30-19)26-25(28-23-8-6-7-9-24(23)29-26)31-14-16-32(17-15-31)36(34,35)22-12-10-21(11-13-22)27(3,4)5/h6-13,18H,14-17H2,1-5H3

InChI Key

PBKBUHHHLHIHEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C

Origin of Product

United States

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